molecular formula C11H8O2 B1341962 2-(Furan-3-yl)benzaldehyde

2-(Furan-3-yl)benzaldehyde

Cat. No.: B1341962
M. Wt: 172.18 g/mol
InChI Key: NEWRSHVOGXHTJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Furan-3-yl)benzaldehyde is an ortho-substituted benzaldehyde derivative featuring a furan ring attached at the benzene ring’s C-2 position. The compound’s structure combines the aromatic aldehyde moiety with a heterocyclic furan group, which confers unique electronic and steric properties. For instance, volatile benzaldehyde derivatives like 4-(furan-3-yl)benzaldehyde and 4-(5-oxotetrahydrofuran-3-yl)benzaldehyde have been identified in the fungus Sarcodontia crocea, where they contribute to fruiting bodies' pineapple-like aroma . Synthetic analogs, such as phosphino-substituted benzaldehydes, are utilized in coordination chemistry for antimicrobial and anticancer applications .

Properties

Molecular Formula

C11H8O2

Molecular Weight

172.18 g/mol

IUPAC Name

2-(furan-3-yl)benzaldehyde

InChI

InChI=1S/C11H8O2/c12-7-9-3-1-2-4-11(9)10-5-6-13-8-10/h1-8H

InChI Key

NEWRSHVOGXHTJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=COC=C2

Origin of Product

United States

Comparison with Similar Compounds

4-(Furan-3-yl)benzaldehyde

  • Substitution Position : Para-substituted (C-4) on the benzene ring, unlike the ortho-substituted (C-2) target compound.
  • Source : Naturally occurring in Sarcodontia crocea basidiomes .

2-(Furan-2-ylmethoxy)benzaldehyde

  • Structure : Benzaldehyde with a furan-2-ylmethoxy group at C-2.
  • Key Difference : The furan is linked via an ether group (methoxy bridge), unlike the direct C-C bond in 2-(Furan-3-yl)benzaldehyde.
  • Implications : The ether linkage may decrease electron-donating effects compared to direct conjugation, affecting applications in catalysis or photochemistry .

Natural Benzaldehyde Derivatives from Eurotium Fungi

Benzaldehyde derivatives in Eurotium spp. exhibit diverse substituents, such as prenyl chains and hydroxyl groups, which influence bioactivity:

  • Example 1 : Eurotirumin (Compound 29) features a penta-substituted benzene ring with a 3-methyl-2-butenyl group at C-5 and a hydroxyl group at C-6 .
  • Example 2 : (E)-2-(hept-1-enyl)-3-(hydroxymethyl)-5-(3-methylbut-2-enyl)-benzene-1,4-diol (Compound 42) contains hydroxyl and aliphatic groups, enhancing solubility and antioxidative properties .
  • Comparison : Unlike these derivatives, this compound lacks hydroxyl or prenyl groups, which may limit its antioxidative or antifungal efficacy but simplify synthetic modification.

Phosphino-Substituted Analogs

  • 2-(Diphenylphosphino)benzaldehyde: Used in metal complexes (Ni(II), Pd(II)) for antibacterial and anticancer applications .
  • Key Difference: The phosphino group enables strong metal coordination, whereas the furan group in this compound may favor weaker interactions or π-stacking.

Chlorinated and Aminated Derivatives

  • 2-[(2-Chlorophenyl)amino]benzaldehyde: A photodegradation by-product of diclofenac with reported toxicity to aquatic organisms .
  • Comparison: The amino and chloro substituents increase polarity and toxicity compared to the non-polar furan group in the target compound.

Aromatic Substituted Derivatives

  • Impact : Larger aromatic systems enhance UV absorption and catalytic activity but may reduce bioavailability.

Data Tables

Table 1: Structural Comparison of Key Benzaldehyde Derivatives

Compound Substituent Position Key Functional Groups Molecular Weight (g/mol) Source/Bioactivity
This compound C-2 (ortho) Furan ring 188.18* Synthetic/Natural analogs
4-(Furan-3-yl)benzaldehyde C-4 (para) Furan ring 188.18* Sarcodontia crocea
2-(Furan-2-ylmethoxy)benzaldehyde C-2 (ortho) Furan-2-ylmethoxy ether 202.21 Synthetic
Eurotirumin (Compound 29) C-2, C-5, C-6 Prenyl, hydroxyl ~320 (estimated) Eurotium rubrum
2-(Diphenylphosphino)benzaldehyde C-2 (ortho) Diphenylphosphino 324.29 Metal complex precursor

*Calculated based on molecular formula C₁₁H₈O₂.

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